Dihydrocytochalasin B Eliminates Glucose Transport Inhibition: A Direct Functional Comparison with Cytochalasin B
The defining functional distinction between Dihydrocytochalasin B (H2CB) and its parent compound Cytochalasin B (CB) is the complete loss of glucose transport inhibition. CB inhibits D-glucose transport with an IC50 of 0.11 µM in the presence of 0.02 mM glucose [1]. H2CB, due to the saturation of its C21-C22 double bond, exhibits no inhibition of sugar uptake in BALB/c 3T3 cells and does not affect the inhibition of sugar uptake by CB, demonstrating it does not bind to the glucose transporter [2].
| Evidence Dimension | Inhibition of Glucose Transport |
|---|---|
| Target Compound Data | No inhibition |
| Comparator Or Baseline | Cytochalasin B: IC50 = 0.11 µM (with 0.02 mM glucose) |
| Quantified Difference | Infinite (Qualitative: Inhibitory vs. Non-inhibitory) |
| Conditions | hGLUT1 inhibition assay; BALB/c 3T3 cell sugar uptake assay |
Why This Matters
This selectivity is critical for procurement decisions in studies of actin dynamics where metabolic interference from glucose starvation is a confounding factor.
- [1] Kapoor K, Finer-Moore JS, Pedersen BP, et al. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. Proc Natl Acad Sci U S A. 2016;113(17):4711-4716. Table 2. View Source
- [2] Atlas SJ, Lin S. Dihydrocytochalasin B. Biological effects and binding to 3T3 cells. J Cell Biol. 1978;76(2):360-370. View Source
